molecular formula C11H10ClNO4 B1519751 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one CAS No. 1204298-23-6

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one

Cat. No. B1519751
M. Wt: 255.65 g/mol
InChI Key: BKYVFTGFXIPMCE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information on its role or use in industry or research.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound, including the arrangement of atoms and the nature of the chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. It may also involve studying the mechanism of these reactions.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It may also involve studying the compound’s stability under various conditions.


Scientific Research Applications

Structural and Conformational Analysis

A study by Hattab et al. (2010) focuses on the crystal structures of three 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives, highlighting the importance of weak intermolecular interactions, such as π/π stacking and CH/π hydrogen bonds, in determining the packing of these molecules. This research demonstrates the complex interplay of non-covalent interactions in stabilizing molecular structures, which could be relevant for understanding similar compounds like 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one (Hattab et al., 2010).

Synthesis and Anticancer Applications

Penthala et al. (2011) synthesized a series of novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, evaluating their in vitro cytotoxicity against a panel of human tumor cell lines. This study exemplifies the potential anticancer applications of compounds structurally related to oxazolidin-2-ones, providing a basis for the exploration of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one in similar contexts (Penthala, Reddy, & Crooks, 2011).

Catalytic Applications

A study by Bikas et al. (2018) explores the synthesis of a 1,3-oxazolidine-based ligand and its Cu(II) complexes, demonstrating their catalytic activity in the oxidation of benzyl alcohols. This research provides insights into the utility of oxazolidine derivatives in catalysis, potentially extending to the compound of interest for its role in synthesizing complex molecules or in catalytic processes (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also involve recommending appropriate safety precautions for handling the compound.


Future Directions

This involves identifying areas where further research is needed, such as improving the synthesis, finding new applications, or studying the compound’s behavior under unexplored conditions.


properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c12-4-8-5-13(11(14)17-8)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYVFTGFXIPMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196639
Record name 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-1,3-oxazolidin-2-one

CAS RN

1204298-23-6
Record name 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204298-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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